molecular formula C9H12N2OS B1584115 1-(4-Ethoxyphenyl)thiourea CAS No. 880-29-5

1-(4-Ethoxyphenyl)thiourea

Cat. No.: B1584115
CAS No.: 880-29-5
M. Wt: 196.27 g/mol
InChI Key: QGLYTNIXHPCRCF-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)thiourea is an organosulfur compound with the molecular formula C₉H₁₂N₂OS. It is a derivative of thiourea, where the phenyl group is substituted with an ethoxy group at the para position. This compound is known for its diverse applications in organic synthesis and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Ethoxyphenyl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-ethoxyaniline with thiophosgene or carbon disulfide in the presence of a base. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)thiourea undergoes various chemical reactions, including:

  • Oxidation

    • Oxidation of thiourea derivatives can lead to the formation of sulfonyl compounds.
    • Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction

    • Reduction reactions can convert thiourea derivatives into corresponding amines.
    • Reducing agents such as lithium aluminum hydride are commonly used.
  • Substitution

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

1-(4-Ethoxyphenyl)thiourea has a wide range of applications in scientific research:

  • Chemistry

    • Used as an intermediate in organic synthesis.
    • Employed in the preparation of various heterocyclic compounds.
  • Biology

    • Investigated for its potential antibacterial and antifungal properties.
    • Studied for its role in enzyme inhibition and protein interactions.
  • Medicine

    • Explored for its anticancer and anti-inflammatory activities.
    • Potential use in the development of therapeutic agents.
  • Industry

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)thiourea can be compared with other thiourea derivatives:

Properties

IUPAC Name

(4-ethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c1-2-12-8-5-3-7(4-6-8)11-9(10)13/h3-6H,2H2,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLYTNIXHPCRCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236752
Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880-29-5
Record name N-(4-Ethoxyphenyl)thiourea
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Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Record name 880-29-5
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Record name Urea, 1-(p-ethoxyphenyl)-2-thio-
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Record name 4-ethoxyphenylthiourea
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Synthesis routes and methods

Procedure details

750 Parts of a 30% aqueous hydrochloric acid are placed into a reaction vessel, whereupon 822 parts of p-phenetidine, 479 parts of ammonium rhodanide and 31.2 parts of sodium hydrogenosulfite are introduced successively, while stirring. The reaction mixture is stirred for 15 hours at 80° C., thereafter for 8 hours at 95° C., and subsequently the precipitate having been formed is filtered off with suction, while hot, and washed with hot water until neutral. The dried product gives a yield of 1129 parts (corresponding to 96.0% of the theory) of p-ethoxyphenyl thiourea of the formula ##STR4## which product has a melting point of from 167° to 168° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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